

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B141025

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CAS Number: 3680-69-1

This technical guide provides an in-depth overview of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a pivotal heterocyclic compound in medicinal and organic chemistry. It is a crucial intermediate in the synthesis of numerous biologically active molecules, particularly kinase inhibitors for therapeutic applications. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white to off-white crystalline solid.^{[1][2]} Its chemical structure consists of a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position.^[2] This arrangement provides a versatile scaffold for chemical modifications.

Property	Value	Reference
Molecular Formula	C ₆ H ₄ CIN ₃	[1]
Molecular Weight	153.57 g/mol	[1]
Melting Point	214-217 °C	[1]
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, ethanol, and methanol.	[1] [2]
Appearance	White crystalline solid	[1]

Synthesis and Chemical Reactivity

The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical process for its application in pharmaceutical manufacturing. Several synthetic routes have been developed to improve yield and purity.

Experimental Protocol: Improved Synthesis from 7H-pyrrolo[2,3-d]pyrimidin-4-ol

One common and efficient method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol. [\[3\]](#)[\[4\]](#)

Materials:

- 7H-pyrrolo[2,3-d]pyrimidin-4-ol
- Phosphoryl chloride (POCl₃)
- Toluene
- N,N-Diisopropylethylamine (DIPEA)
- Water

- Dichloromethane (for tosylation)
- Tetrabutylammonium chloride
- Tosyl chloride
- Potassium carbonate

Procedure:

- A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (e.g., 86 g, 0.64 mol), phosphoryl chloride (185 g), and toluene (373 g) is warmed to 50°C.[3][4]
- N,N-Diisopropylethylamine (97 g) is added in portions while maintaining the temperature at 50°C until the reaction is complete.[3][4]
- The reaction mixture is then cooled and quenched with water.
- The product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is isolated by centrifugation, washed with water, and dried under vacuum at a temperature below 80°C.[3][4] This process can yield a product with a purity of over 99.5% as measured by HPLC.[3][4]

A patent describes a method that can achieve a yield of up to 84%. [3][4]

Chemical Reactivity

The reactivity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is primarily characterized by:

- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring and the chlorine atom at the 4-position makes it susceptible to nucleophilic attack. This allows for the substitution of the chlorine atom with various nucleophiles such as amines, alcohols, and thiols, which is a key step in the synthesis of its derivatives.[1][2]
- Cross-Coupling Reactions: The compound readily participates in palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings, as well as copper-mediated reactions.[1] These reactions are instrumental in introducing carbon-carbon bonds and creating a diverse range of substituted pyrrolopyrimidines.

- **N-Functionalization:** The nitrogen atom on the pyrrole ring can be functionalized, for instance, through tosylation to form 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a common intermediate that offers different reactivity and solubility properties.[3][4]

Applications in Drug Development

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a cornerstone intermediate in the synthesis of a class of drugs known as Janus kinase (JAK) inhibitors.[5][6][7] These inhibitors are crucial in the treatment of various inflammatory diseases and cancers.

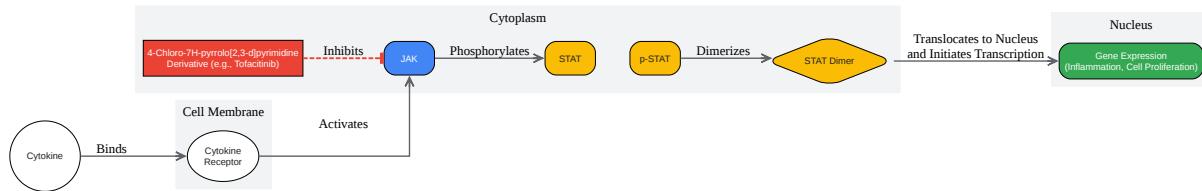
Key Pharmaceutical Ingredients (APIs) Synthesized from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine:

Active Pharmaceutical Ingredient	Therapeutic Area	Reference
Tofacitinib	Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis	[3][4][5]
Ruxolitinib	Myelofibrosis, Polycythemia Vera	[3][4][5]
Baricitinib	Rheumatoid Arthritis	[3][4]
Oclacitinib	Allergic Dermatitis in dogs	[3][4]
Itacitinib	Investigational for various cancers	[3][4]

The pyrrolo[2,3-d]pyrimidine nucleus acts as a deaza-isostere of adenine, the core component of ATP.[8] This structural mimicry allows its derivatives to act as competitive inhibitors at the ATP-binding site of kinases.[8]

Signaling Pathway and Mechanism of Action

Derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine primarily function by inhibiting kinase activity, thereby modulating cellular signaling pathways involved in cell proliferation, differentiation, and inflammation. For instance, as JAK inhibitors, they block the signaling of cytokines that are dependent on the JAK-STAT pathway.

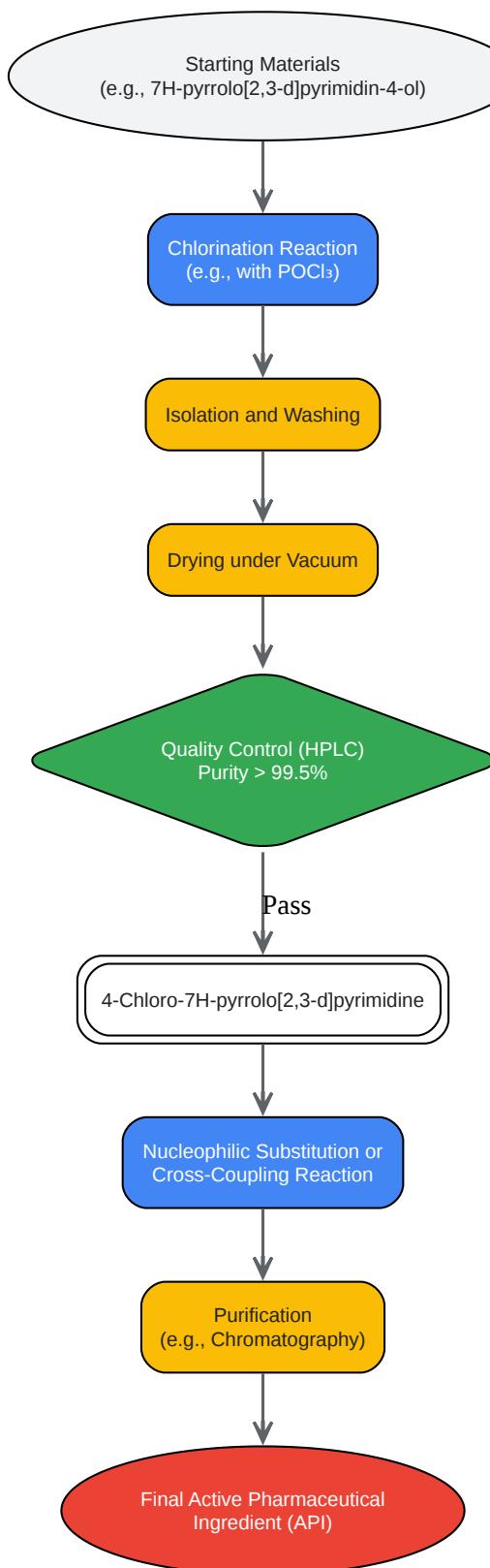


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Caption: Inhibition of the JAK-STAT signaling pathway by a 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and subsequent use of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a pharmaceutical intermediate involves several key stages.

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Caption: General workflow for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its conversion to an API.

Safety and Handling

While considered to have low toxicity, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine can cause irritation to the eyes, skin, and respiratory system upon prolonged or excessive exposure.[\[1\]](#) It is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The compound is stable under normal storage conditions.[\[1\]](#)

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